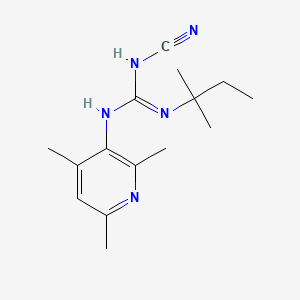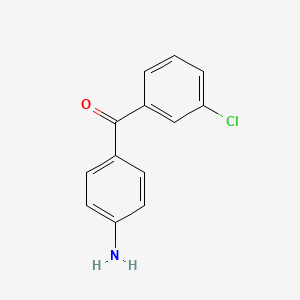
(4-Aminophenyl)(3-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Amino-3-chlorobenzophenone is an organic compound with the molecular formula C13H10ClNO It is a derivative of benzophenone, characterized by the presence of an amino group at the 4’ position and a chlorine atom at the 3 position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4’-Amino-3-chlorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst . Another method includes the reduction of 4-chloro-3-nitrobenzophenone using hydrogen in the presence of a metal catalyst such as palladium on carbon .
Industrial Production Methods: In industrial settings, the production of 4’-Amino-3-chlorobenzophenone often involves large-scale reduction processes. The nitro compound is typically reduced using catalytic hydrogenation, which is efficient and scalable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Amino-3-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
4’-Amino-3-chlorobenzophenone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-Amino-3-chlorobenzophenone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further affecting molecular interactions. These properties make the compound useful in studying enzyme mechanisms and drug-receptor interactions .
Comparación Con Compuestos Similares
4-Aminobenzophenone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chlorobenzophenone: Lacks the amino group, limiting its applications in biological studies.
4’-Amino-4-chlorobenzophenone: Similar structure but different positional isomer, affecting its reactivity and applications.
Uniqueness: 4’-Amino-3-chlorobenzophenone is unique due to the presence of both an amino group and a chlorine atom on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
Propiedades
Número CAS |
62261-42-1 |
|---|---|
Fórmula molecular |
C13H10ClNO |
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
(4-aminophenyl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C13H10ClNO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H,15H2 |
Clave InChI |
WMBDFHTYJOXOOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


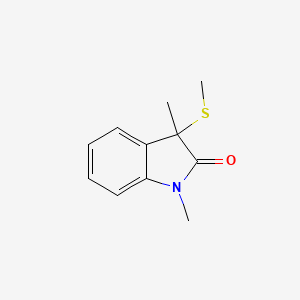
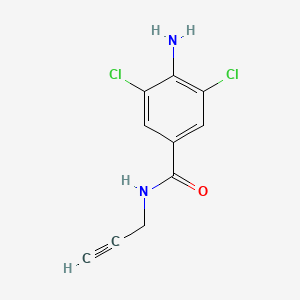

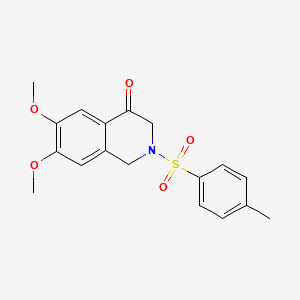

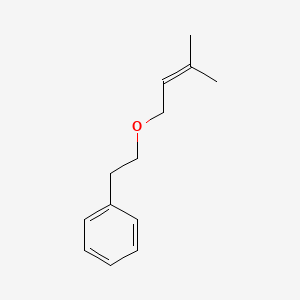
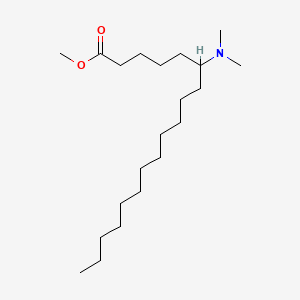
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
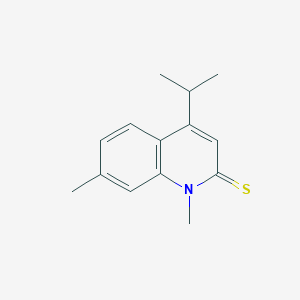
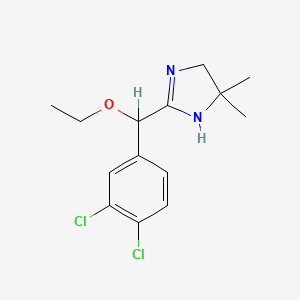
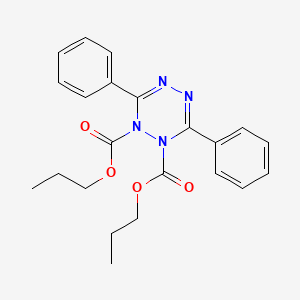
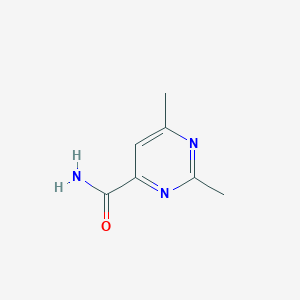
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
